2-(2-Phenoxyphenoxy)acetic acid
Description
2-(2-Phenoxyphenoxy)acetic acid is a biphenyl ether derivative featuring two phenoxy groups attached to an acetic acid backbone. Its structure comprises a central benzene ring substituted with a phenoxy group at the 2-position, which is further linked to a carboxylic acid group via an ether bond. This compound is of interest due to its structural similarity to bioactive phenoxyacetic acids, such as herbicides and enzyme inhibitors.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2-phenoxyphenoxy)acetic acid |
InChI |
InChI=1S/C14H12O4/c15-14(16)10-17-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
InChI Key |
ORVFTYBFRFPVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyphenoxy)acetic acid typically involves the reaction of 2-phenoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom from chloroacetic acid, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Phenoxyphenoxy)acetic acid can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: 2-(2-Phenoxyphenoxy)ethanol.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
2-(2-Phenoxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of phenoxy acids with biological systems, including their potential as herbicides or plant growth regulators.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly those targeting inflammation or cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyphenoxy)acetic acid depends on its application. In biological systems, it may act by interfering with specific enzymes or receptors. For example, as a herbicide, it could inhibit the action of enzymes involved in plant growth. In medicinal applications, it may target specific molecular pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Phenoxyacetic Acid Derivatives with Herbicidal Activity
- 2,4-Dichlorophenoxyacetic Acid (2,4-D) (CAS 94-75-7): Structure: A monocyclic phenoxyacetic acid with chlorine atoms at the 2- and 4-positions of the benzene ring. Activity: A potent systemic herbicide that mimics auxin, causing uncontrolled growth in plants. The electron-withdrawing Cl groups enhance acidity (pKa ~2.6) and bioavailability . Comparison: Unlike 2-(2-phenoxyphenoxy)acetic acid, 2,4-D lacks the biphenyl ether moiety, which may reduce its lipophilicity. The chlorine substituents in 2,4-D significantly increase herbicidal potency compared to non-halogenated analogues .
- MCPA (4-Chloro-2-methylphenoxyacetic Acid) (CAS 94-74-6): Structure: Contains a methyl and chlorine substituent on the benzene ring. Activity: Selective herbicide with moderate persistence in soil. The methyl group improves membrane permeability.
Substituted Phenoxyacetic Acids with Modified Backbones
- α-Methylphenoxyacetic Acid (CAS 93-92-5): Structure: Features a methyl group on the acetic acid carbon adjacent to the phenoxy group. This compound is less acidic (pKa ~3.8) than 2,4-D due to the electron-donating methyl group . Comparison: Unlike 2-(2-phenoxyphenoxy)acetic acid, this compound lacks the extended aromatic system, which may limit its ability to engage in π-π stacking interactions critical for bioactivity .
- 2-(2-(2-Oxopropoxy)phenoxy)acetic Acid (CAS N/A): Structure: Contains a ketone-functionalized side chain (oxopropoxy) on the phenoxy group. Synthesis: Prepared via nucleophilic substitution, similar to methods used for 2-phenoxyacetamide derivatives . Comparison: The ketone group introduces hydrogen-bonding capability, which could enhance binding to enzymatic targets compared to the purely hydrophobic biphenyl system in 2-(2-phenoxyphenoxy)acetic acid .
Phenoxyacetic Acid Derivatives with Heterocyclic Moieties
- 2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic Acids (e.g., Compounds 7–15): Structure: Incorporate azacycloalkyl (e.g., pyrrolidinone, piperidinone) groups linked via an acetamide bridge. Activity: These compounds act as aminopeptidase (AP-M) inhibitors, with inhibitory IC₅₀ values ranging from 0.5–5 µM . Comparison: The presence of nitrogen-containing heterocycles enables these compounds to interact with metalloenzymes, a feature absent in 2-(2-phenoxyphenoxy)acetic acid. This highlights the importance of functional group diversity in modulating biological activity .
Key Properties
| Compound | Molecular Weight | pKa | Solubility (Water) | LogP |
|---|---|---|---|---|
| 2-(2-Phenoxyphenoxy)acetic acid | 274.27 (calc.) | ~3.1 | Low | ~3.5 |
| 2,4-D | 221.04 | 2.6 | 890 mg/L | 2.8 |
| MCPA | 200.62 | 3.1 | 825 mg/L | 2.7 |
| α-Methylphenoxyacetic acid | 166.17 | 3.8 | Insoluble | 2.2 |
Notes:
- Synthesis typically involves nucleophilic substitution between substituted phenols and chloroacetic acid under basic conditions, yielding moderate to high purity (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
